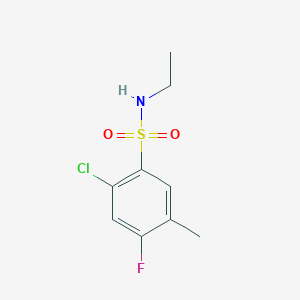

![molecular formula C16H14N2OS B2720098 N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide CAS No. 303147-28-6](/img/structure/B2720098.png)

N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

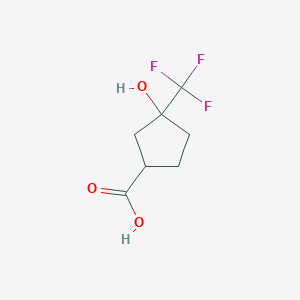

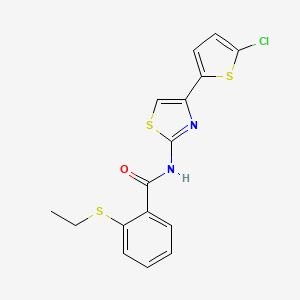

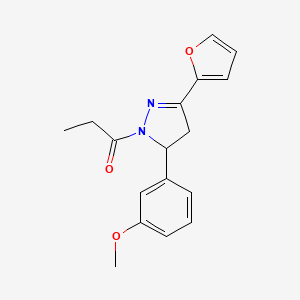

“N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide” is a chemical compound with the CAS Number: 303147-28-6 . It has a linear formula of C16H14N2OS .

Molecular Structure Analysis

The molecular formula of this compound is C16H14N2OS . It has an average mass of 282.360 Da and a monoisotopic mass of 282.082672 Da .Aplicaciones Científicas De Investigación

Novel Insecticides

N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide is part of a novel class of insecticides with unique chemical structures, such as flubendiamide. This compound exhibits extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. Its unique structure, featuring novel substituents like a heptafluoroisopropyl group, a sulfonylalkyl group, and an iodine atom, contributes to its efficacy and safety for non-target organisms. It's anticipated to be an effective agent in controlling lepidopterous insects within insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide have been extensively studied. For instance, N-allenyl cyanamides were accessed via a one-pot deoxycyanamidation-isomerization approach, highlighting the versatility of these compounds in organic synthesis. This methodology facilitates the generation of a diverse array of cyanamide products, demonstrating the compound's utility in deriving novel chemical entities with potential biological applications (Ayres et al., 2018).

Organic Synthesis

In the realm of organic synthesis, derivatives of N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide have been utilized to generate a variety of chemical structures. For example, 4H-1,4-benzothiazine derivatives were synthesized from 2-aminobenzenethiols, showcasing the potential of these compounds in creating pharmacologically relevant structures through ring closure and derivatization techniques (Kobayashi et al., 2006).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The chemical moiety of N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide and its derivatives have been explored in the development of immunoreagents for enzyme-linked immunosorbent assays (ELISA). This application underscores the compound's utility in creating sensitive and selective detection methods for various analytes, particularly in environmental and pharmaceutical analysis (Adrián et al., 2009).

Antibacterial and Antifungal Activities

Research into sulfanilamide derivatives, structurally related to N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide, has revealed insights into their antibacterial and antifungal activities. These studies contribute to the understanding of how structural modifications impact the biological activities of these compounds, providing a foundation for the development of new antimicrobial agents (Lahtinen et al., 2014).

Propiedades

IUPAC Name |

N-(5-cyano-2-methylsulfanylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11-5-3-4-6-13(11)16(19)18-14-9-12(10-17)7-8-15(14)20-2/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEWKNJMJDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C#N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)

![5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2720038.png)